Tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate: is an organic compound with the molecular formula C16H24N2O2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized by cyclization reactions involving appropriate precursors. For example, starting from tert-butyl 3-aminoazetidine-1-carboxylate, the amino group can be protected using a tert-butyl group.
Introduction of the Benzylamino Group: The benzylamino group can be introduced through nucleophilic substitution reactions. This involves reacting the azetidine derivative with benzylamine under suitable conditions to form the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be employed to modify the azetidine ring or the benzylamino group, potentially leading to the formation of secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: Due to its structural features, the compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry:
Material Science: The compound may be used in the synthesis of novel materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzylamino group can form hydrogen bonds or hydrophobic interactions with the active sites of these targets, leading to modulation of their activity. The azetidine ring provides structural rigidity, enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
- Tert-butyl 3-aminoazetidine-1-carboxylate
- Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate
- Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate
Uniqueness:
- Structural Features: The presence of the benzylamino group distinguishes tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate from other similar compounds, providing unique chemical reactivity and biological activity.
- Applications: Its potential applications in drug development and material science make it a valuable compound for research and industrial purposes.
Biological Activity
Tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate, with the CAS number 177947-98-7, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H18N2O2
- Molecular Weight : 250.29 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound is thought to act as an inhibitor in specific biochemical pathways, potentially modulating inflammatory responses and exhibiting anti-cancer properties.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering cellular processes.
- Receptor Modulation : It may interact with specific receptors, influencing signal transduction pathways.
Anticancer Properties
Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate potency.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in vitro. In a study involving lipopolysaccharide (LPS)-stimulated macrophages:
- Cytokine Reduction : Significant reductions in TNF-alpha and IL-6 levels were observed when treated with the compound.
Case Studies
-
Study on Cancer Cell Lines :
- Researchers treated MCF-7 cells with varying concentrations of the compound for 48 hours.
- Results indicated a dose-dependent decrease in cell viability, suggesting potential for therapeutic application in breast cancer treatment.
-
Inflammation Model :
- In a controlled experiment using LPS-induced inflammation in murine macrophages, treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines.
- This supports its potential use as an anti-inflammatory agent.
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C13H18N2O2 |
Molecular Weight | 250.29 g/mol |
CAS Number | 177947-98-7 |
IC50 (MCF-7) | ~10 µM |
IC50 (HeLa) | ~20 µM |
IC50 (A549) | ~30 µM |
Properties
IUPAC Name |
tert-butyl 3-[(benzylamino)methyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-14(12-18)10-17-9-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIROIAIOANJTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CNCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697016 |
Source
|
Record name | tert-Butyl 3-[(benzylamino)methyl]azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177947-98-7 |
Source
|
Record name | tert-Butyl 3-[(benzylamino)methyl]azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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